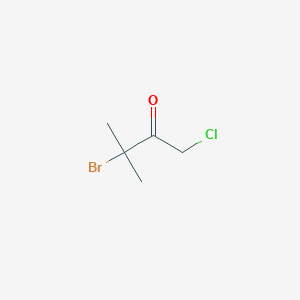

3-Bromo-1-chloro-3-methylbutan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

104106-52-7 |

|---|---|

Molecular Formula |

C5H8BrClO |

Molecular Weight |

199.47 g/mol |

IUPAC Name |

3-bromo-1-chloro-3-methylbutan-2-one |

InChI |

InChI=1S/C5H8BrClO/c1-5(2,6)4(8)3-7/h3H2,1-2H3 |

InChI Key |

HILGIYMBGSGBAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)CCl)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 1 Chloro 3 Methylbutan 2 One

Historical Perspectives and Evolution of Alpha-Haloketone Synthesis

The study of α-haloketones dates back to the late 18th century, with these compounds quickly being recognized as highly versatile building blocks in organic synthesis due to their dual electrophilic sites. chemsynthesis.comudel.edu The classical approach to synthesizing α-haloketones has been the direct halogenation of a ketone precursor. This method, typically carried out under acidic or basic conditions with elemental halogens like bromine (Br₂) or chlorine (Cl₂), has been widely employed. chemsynthesis.combrainly.com

However, the direct halogenation of unsymmetrical ketones often leads to a mixture of regioisomers, posing significant purification challenges. chegg.com For instance, under acidic conditions, halogenation tends to occur at the more substituted α-carbon, while basic conditions favor halogenation at the less substituted position. brainly.com This lack of selectivity has driven the evolution of more sophisticated synthetic methods over the past few decades. chemsynthesis.comresearchgate.net Researchers have focused on developing greener, more efficient, and highly selective protocols. This has led to the exploration of a variety of halogenating agents beyond elemental halogens, including N-halosuccinimides (NXS), and the development of methodologies that offer greater control over the reaction outcome. researchgate.netresearchgate.net

Regioselective and Stereoselective Synthesis of 3-Bromo-1-chloro-3-methylbutan-2-one

The synthesis of this compound, an unsymmetrical dihaloketone, requires precise control over the introduction of both a bromine and a chlorine atom at two different α-carbons. A stepwise approach is generally necessary to achieve the desired regioselectivity.

Precursor Selection and Strategic Functionalization

The logical precursor for the synthesis of this compound is the readily available ketone, 3-methylbutan-2-one. This starting material possesses two distinct α-positions available for halogenation: the primary methyl group (C1) and the tertiary methine group (C3).

The synthetic strategy hinges on exploiting the differential reactivity of these two positions under controlled conditions. The order of halogenation is a critical consideration. Introducing the bromine atom at the more sterically hindered and electronically favored tertiary position first, followed by the chlorination of the primary methyl group, is a common and effective strategy.

Controlled Halogenation Techniques for Bromine and Chlorine Incorporation

Achieving the desired 3-bromo-1-chloro substitution pattern necessitates the use of specific halogenation techniques that allow for high regiocontrol.

Enolate chemistry provides a powerful tool for the regioselective halogenation of ketones. The formation of either the kinetic or thermodynamic enolate can direct the halogenation to a specific α-carbon.

For the synthesis of this compound, a plausible two-step sequence would be:

Thermodynamic Bromination: The first step would involve the formation of the thermodynamic enolate of 3-methylbutan-2-one, which is the more substituted enolate at the C3 position. This is typically achieved under acidic conditions. Subsequent reaction with an electrophilic bromine source, such as N-bromosuccinimide (NBS), would yield 3-bromo-3-methylbutan-2-one. Acid-catalyzed bromination of ketones is known to favor the more substituted α-position. wikipedia.org

Kinetic Chlorination: The second step would involve the selective chlorination of the remaining α-position (the methyl group at C1) of 3-bromo-3-methylbutan-2-one. This can be achieved by forming the kinetic enolate under non-equilibrating conditions, typically using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with an electrophilic chlorine source such as N-chlorosuccinimide (NCS). udel.edumasterorganicchemistry.com This approach directs the halogenation to the less sterically hindered α-carbon.

Table 1: Reagents and Conditions for Stepwise Enolate-Mediated Halogenation

| Step | Target Intermediate | Enolate Type | Typical Conditions | Halogenating Agent |

| 1 | 3-Bromo-3-methylbutan-2-one | Thermodynamic | Acidic (e.g., HBr in acetic acid) | N-Bromosuccinimide (NBS) or Br₂ |

| 2 | This compound | Kinetic | Strong, bulky base (e.g., LDA), low temp. | N-Chlorosuccinimide (NCS) |

This table presents a proposed synthetic route based on established principles of enolate chemistry.

While enolate-mediated reactions are common, radical halogenation offers an alternative approach, particularly for the introduction of the first halogen atom. Free-radical halogenation of alkanes is known to be selective for the most substituted C-H bond, with tertiary C-H bonds being the most reactive. chemistrysteps.com

In the context of synthesizing this compound, a radical bromination of 3-methylbutan-2-one could potentially be employed to selectively introduce the bromine atom at the tertiary C3 position. This would involve the use of a radical initiator and a bromine source like NBS. However, controlling the reaction to prevent over-halogenation and ensuring selectivity for the α-position over other C-H bonds in the molecule would be critical considerations. Subsequent chlorination of the methyl group would then likely proceed via an enolate-mediated pathway as described above.

The synthesis of enantiomerically enriched this compound, where the tertiary carbon bearing the bromine atom is a stereocenter, requires the use of asymmetric halogenation methods. While specific examples for this exact molecule are not readily found in the literature, general principles of asymmetric α-halogenation of ketones can be applied.

This can be achieved through two main strategies:

Chiral Auxiliaries: The starting ketone, 3-methylbutan-2-one, could be derivatized with a chiral auxiliary to form a chiral enolate precursor. Subsequent diastereoselective halogenation, first with an electrophilic bromine source and then a chlorine source, would lead to a diastereomerically enriched product. Removal of the chiral auxiliary would then yield the desired enantiomerically enriched this compound.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral amines, for instance, can react with ketones to form chiral enamines in situ. These enamines can then react with electrophilic halogenating agents in a stereocontrolled manner. A sequential asymmetric bromination and chlorination using appropriate chiral organocatalysts could potentially provide access to specific enantiomers of the target molecule.

Further research would be required to develop a specific and efficient stereoselective synthesis for this compound based on these established principles.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical step in developing an efficient synthesis for any target molecule, including this compound. Key parameters that would require careful tuning include the choice of solvent, the catalytic system, temperature, and pressure.

The choice of solvent can significantly influence the rate and selectivity of halogenation reactions. Solvents can affect the solubility of reagents, stabilize transition states, and in some cases, participate in the reaction mechanism. For the synthesis of α-haloketones, a range of solvents from non-polar (e.g., carbon tetrachloride, hexane) to polar aprotic (e.g., diethyl ether, tetrahydrofuran) and polar protic (e.g., acetic acid, methanol) are often employed. The optimal solvent would need to be determined empirically for the specific synthesis of this compound.

Catalysis plays a pivotal role in many organic transformations. Acid or base catalysis is commonly used in the halogenation of ketones to facilitate the formation of the enol or enolate intermediate, which is the reactive species. For instance, acid catalysis promotes enol formation, which can then react with an electrophilic halogen source. libretexts.org

Table 1: Hypothetical Catalytic Systems for the Synthesis of this compound

| Catalyst Type | Example Catalyst | Potential Role in Synthesis |

| Acid Catalyst | HBr, HCl, H₂SO₄ | Promotes enol formation for electrophilic halogenation. |

| Base Catalyst | Pyridine, NaOH | Promotes enolate formation for nucleophilic-like halogenation. |

| Lewis Acid | AlCl₃, FeCl₃ | Can activate the halogenating agent or the ketone. |

This table is illustrative and based on general principles of ketone halogenation, as specific data for the target compound is unavailable.

Temperature is a crucial parameter that affects the rate of reaction, with higher temperatures generally leading to faster reactions. However, for reactions with multiple possible products, temperature can also influence the selectivity. In the synthesis of this compound, controlling the temperature would be essential to manage the rates of the two different halogenation steps and to minimize side reactions.

Pressure is typically a less critical parameter for liquid-phase reactions unless gaseous reagents are involved or the reaction mechanism involves a significant change in volume. For the likely synthetic routes to this compound, the reactions would probably be conducted at atmospheric pressure.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound would involve designing a process that is efficient, safe, and environmentally benign. jocpr.com

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com A reaction with high atom economy is one where most of the atoms from the reactants are incorporated into the final product, minimizing waste. For the synthesis of this compound, a high atom economy would be achieved by using addition reactions where possible. However, substitution reactions, which are common in halogenations, often have lower atom economy due to the formation of byproducts.

Reaction efficiency is a broader concept that includes not only the atom economy but also the chemical yield, reaction time, and energy consumption. An efficient synthesis of this compound would aim to maximize the yield while minimizing the reaction time and energy input.

Table 2: Illustrative Atom Economy Calculation for a Hypothetical Synthesis Step

| Reactant A | Reactant B | Product | Byproduct | % Atom Economy |

| C₅H₈O (precursor) | Br₂ | C₅H₇BrO | HBr | 51.5% |

% Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100. This is a simplified example.

Developing an environmentally benign synthetic route for this compound would focus on several key areas:

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives such as water, supercritical CO₂, or ionic liquids.

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: Where possible, using starting materials derived from renewable resources.

While specific environmentally friendly routes for this compound have not been reported, the general trend in organic synthesis is to move towards more sustainable practices.

Elucidation of Reaction Mechanisms and Reactivity Patterns of 3 Bromo 1 Chloro 3 Methylbutan 2 One

Nucleophilic Substitution Reactions Involving 3-Bromo-1-chloro-3-methylbutan-2-one

Nucleophilic substitution in this compound can occur at two distinct electrophilic carbon centers: C1, bonded to chlorine, and C3, bonded to bromine. The preferred pathway is a subject of competition between SN1 and SN2 mechanisms, governed by factors such as steric hindrance, carbocation stability, and the nature of the leaving group.

The SN2 (bimolecular nucleophilic substitution) mechanism involves a backside attack by a nucleophile, leading to an inversion of stereochemistry. This pathway is sensitive to steric hindrance. libretexts.org Consequently, the primary carbon (C1) bearing the chlorine atom is a more likely candidate for an SN2 reaction than the sterically hindered tertiary carbon (C3). stackexchange.comquora.com Strong, unhindered nucleophiles will favor substitution at the C1 position.

Conversely, the SN1 (unimolecular nucleophilic substitution) mechanism proceeds through a carbocation intermediate. The rate of an SN1 reaction is primarily determined by the stability of this intermediate. masterorganicchemistry.com A tertiary carbocation is significantly more stable than a primary carbocation. docbrown.inforu.nl Therefore, if reaction conditions favor an SN1 pathway (e.g., a polar protic solvent and a weak nucleophile), the departure of the bromide ion from C3 to form a tertiary carbocation is more plausible than the departure of the chloride ion from C1. However, it is important to note that the formation of carbocations alpha to a carbonyl group is generally disfavored due to the electron-withdrawing nature of the carbonyl, which destabilizes the adjacent positive charge.

The following table summarizes the factors influencing the competition between SN1 and SN2 pathways at the two halogenated carbons of this compound.

| Factor | SN1 Pathway | SN2 Pathway | Likely Site on this compound |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | SN1: C3 (tertiary bromide) SN2: C1 (primary chloride) |

| Carbocation Stability | Favored by stable carbocations | Not applicable | C3 (forms a more stable tertiary carbocation) |

| Steric Hindrance | Less influential | Highly sensitive; less hindered is faster | C1 (less sterically hindered) |

| Nucleophile | Weak nucleophiles | Strong nucleophiles | Dependent on reaction conditions |

| Leaving Group | Good leaving group is crucial | Good leaving group enhances rate | Bromide is a better leaving group than chloride |

| Solvent | Polar protic solvents | Polar aprotic solvents | Dependent on reaction conditions |

The structure of this compound allows for the possibility of intramolecular cyclization reactions, particularly under basic conditions. The most significant of these is the Favorskii rearrangement (discussed in section 3.3), which proceeds through a cyclopropanone (B1606653) intermediate.

Other intramolecular cyclizations could theoretically be initiated by the formation of an enolate. For instance, deprotonation at C1 could, in principle, lead to an intramolecular SN2 reaction where the enolate attacks C3, displacing the bromide and forming a cyclobutanone (B123998) derivative. However, the formation of a four-membered ring can be thermodynamically less favorable than other pathways. Alternatively, attack of an external nucleophile at the carbonyl carbon could be followed by an intramolecular substitution. For example, reaction with a diol could form a ketal, with one of the oxygen atoms then being positioned to displace one of the halogens in a subsequent cyclization step.

Elimination Reactions from this compound

The presence of hydrogen atoms on carbons adjacent to the halogenated centers allows for elimination reactions, typically promoted by a base, to form unsaturated ketones.

Dehydrohalogenation involves the removal of a hydrogen halide (H-X) to form an alkene. wikipedia.org In this compound, there are two potential leaving groups (Br⁻ at C3 and Cl⁻ at C1) and adjacent protons that can be abstracted.

Elimination of HBr: Abstraction of a proton from C4 by a strong base can lead to the elimination of the bromide from C3, forming 1-chloro-3-methylbut-3-en-2-one (B12561271).

Elimination of HCl: Abstraction of a proton from the methyl groups at C3 can lead to the elimination of the chloride from C1, which would proceed via a more complex conjugated system. However, the acidity of the protons on the methyl groups at C3 is lower than that of the proton at C4, which is adjacent to the carbonyl group.

According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and thus more stable) alkene. wordpress.com However, the acidity of the α-protons next to the carbonyl group can also play a significant role in determining the regioselectivity of the reaction.

The mechanism of dehydrohalogenation can be E1, E2, or E1cb.

E2 Mechanism: This is a concerted, one-step process favored by strong, bulky bases. wikipedia.org The base removes a proton while the leaving group departs simultaneously. Given the potential for steric hindrance around the tertiary bromide, a strong, non-bulky base would likely favor the E2 pathway for the elimination of HBr.

E1 Mechanism: This two-step mechanism involves the formation of a carbocation intermediate, followed by deprotonation. libretexts.org It is favored by weak bases and polar protic solvents. As discussed for SN1 reactions, an E1 reaction would most likely involve the formation of a tertiary carbocation at C3. This pathway would compete with the SN1 reaction under appropriate conditions.

E1cb Mechanism: This mechanism occurs when the proton being removed is particularly acidic, leading to the formation of a stable carbanion (conjugate base) intermediate. The presence of the electron-withdrawing carbonyl group increases the acidity of the α-protons. Therefore, under certain basic conditions, an E1cb-like mechanism could be considered, especially involving the protons on C1.

The following table outlines the conditions favoring each elimination mechanism.

| Mechanism | Substrate Preference | Base Requirement | Solvent | Key Intermediate |

| E1 | 3° > 2° > 1° | Weak base | Polar protic | Carbocation |

| E2 | 3° > 2° > 1° | Strong base | Varies | Concerted transition state |

| E1cb | Requires acidic proton | Strong base | Varies | Carbanion |

Rearrangement Reactions of this compound

The most probable rearrangement for an α-halo ketone like this compound is the Favorskii rearrangement. wikipedia.org This reaction is catalyzed by a base (such as a hydroxide (B78521) or alkoxide) and leads to the formation of a carboxylic acid derivative.

The mechanism is thought to involve the formation of an enolate on the side of the ketone away from the halogen. In this case, a base would abstract a proton from C1 to form an enolate. This enolate would then undergo an intramolecular SN2 reaction, with the enolate attacking C3 and displacing the bromide ion. This would form a highly strained cyclopropanone intermediate. The subsequent nucleophilic attack of the base (e.g., hydroxide) on the carbonyl carbon of the cyclopropanone, followed by ring opening, would lead to the formation of a rearranged carboxylate. The ring opening generally occurs to give the more stable carbanion.

Other potential rearrangements, such as hydride or alkyl shifts, are characteristic of carbocation intermediates. libretexts.orgyoutube.com While an SN1/E1 pathway involving a tertiary carbocation at C3 is a possibility, the Favorskii rearrangement is a more characteristic and likely pathway for α-halo ketones under basic conditions.

Favorskii-Type Rearrangements and Related Carbonylic Transformations

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to the formation of carboxylic acid derivatives. wikipedia.orgddugu.ac.in For α,α'-dihaloketones, the reaction pathway can be influenced by the nature of the substrate and the reaction conditions. In the case of this compound, the presence of an enolizable α'-hydrogen (on the carbon bearing the chlorine atom) is a key structural feature.

Upon treatment with a base, such as an alkoxide, the initial step is the deprotonation of the α'-carbon to form an enolate intermediate. This enolate can then undergo an intramolecular nucleophilic attack, displacing the bromide on the α-carbon to form a cyclopropanone intermediate. The tertiary nature of the carbon atom bearing the bromine atom facilitates this intramolecular substitution.

However, a competing reaction pathway for α,α'-dihaloketones is the elimination of HX to yield α,β-unsaturated carbonyl compounds. wikipedia.orgadichemistry.com In the presence of a base, this compound can undergo dehydrobromination or dehydrochlorination. Given the tertiary nature of the carbon-bromine bond, elimination of HBr to form 1-chloro-3-methylbut-3-en-2-one is a plausible outcome. The stability of the resulting conjugated system would be a driving force for this pathway.

The following table outlines the potential products from the reaction of this compound with a base, based on analogous reactions of α,α'-dihaloketones. adichemistry.com

| Reactant | Base | Potential Product(s) | Reaction Type |

| This compound | Sodium Methoxide | Methyl 2-chloro-2-methylpropanoate | Favorskii Rearrangement |

| This compound | Sodium Methoxide | 1-Chloro-3-methylbut-3-en-2-one | Elimination |

Skeletal Rearrangements Induced by Halogen Mobility

The presence of two different halogens in this compound introduces the possibility of skeletal rearrangements influenced by the differential mobility of the bromine and chlorine atoms. Halogen mobility in α-haloketones can be facilitated by the formation of enolates or by nucleophilic attack at the halogen atom.

While a classic Favorskii rearrangement involves the formation of a cyclopropanone, alternative rearrangement pathways can be envisioned. For instance, the formation of an enolate at the α'-carbon could potentially lead to a 1,2-shift of the chloromethyl group, concurrent with the departure of the bromide ion. However, such rearrangements are less common than the well-established Favorskii mechanism.

More pertinent to halogen mobility is the potential for halogen exchange reactions under certain conditions. For instance, in the presence of a bromide source, the chlorine atom could potentially be displaced to form 1,3-dibromo-3-methylbutan-2-one, which would then follow the reactivity patterns of a dibromoketone.

Alpha-Haloketone Reactivity at the Carbonyl Center

The carbonyl group in this compound is an electrophilic center and can undergo nucleophilic addition and condensation reactions, typical of ketones. The presence of the adjacent electron-withdrawing halogen atoms enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Addition and Condensation Reactions

Nucleophiles can add to the carbonyl carbon of this compound to form a tetrahedral intermediate. Subsequent protonation would yield the corresponding tertiary alcohol. A variety of nucleophiles, such as Grignard reagents, organolithium compounds, and reducing agents like sodium borohydride, can participate in these reactions.

Condensation reactions with primary amines and their derivatives (e.g., hydroxylamine, hydrazine) can lead to the formation of imines, oximes, and hydrazones, respectively. These reactions are fundamental in the derivatization of ketones.

The table below provides illustrative examples of nucleophilic addition and condensation reactions based on the general reactivity of ketones.

| Reactant | Nucleophile/Reagent | Product Type |

| This compound | Methylmagnesium Bromide | Tertiary Alcohol |

| This compound | Sodium Borohydride | Secondary Alcohol |

| This compound | Hydroxylamine | Oxime |

| This compound | Hydrazine | Hydrazone |

Reactivity of the Enolizable Alpha-Hydrogen

The α'-hydrogen atom in this compound, located on the carbon bearing the chlorine atom, is acidic due to the electron-withdrawing effects of both the carbonyl group and the chlorine atom. This acidity allows for the formation of an enolate anion in the presence of a base.

The formation of this enolate is the initial step in the Favorskii rearrangement as discussed earlier. adichemistry.com Furthermore, this enolate can act as a nucleophile in its own right, participating in reactions such as alkylation and aldol-type condensations. For instance, in the presence of a suitable electrophile like an alkyl halide, the enolate can undergo C-alkylation at the α'-position.

Stereochemical Investigations of 3 Bromo 1 Chloro 3 Methylbutan 2 One

Chirality and Stereoisomerism in 3-Bromo-1-chloro-3-methylbutan-2-one

The stereochemical properties of a molecule are fundamental to its three-dimensional structure and its interactions with other chiral molecules. In the case of this compound, a detailed analysis of its structure reveals the presence of a chiral center, which gives rise to stereoisomerism.

Identification and Characterization of Chiral Centers

A chiral center, or stereocenter, is typically a carbon atom that is bonded to four different groups. To determine if this compound possesses a chiral center, we must first examine its molecular structure. The structure is characterized by a four-carbon butane (B89635) chain with a ketone group at the second carbon (C2), a bromine atom and a methyl group at the third carbon (C3), and a chlorine atom at the first carbon (C1).

The potential chiral center in this molecule is the C3 carbon. The four groups attached to this carbon are:

A bromine atom (-Br)

A methyl group (-CH3)

A chloromethyl ketone group (-C(=O)CH2Cl)

A carbon atom that is part of the ketone group (-C(=O)-)

Since all four of these groups are different, the C3 carbon is indeed a chiral center. The presence of this single stereocenter means that the molecule is chiral and can exist as a pair of non-superimposable mirror images.

Enantiomeric and Diastereomeric Relationships

Due to the presence of one chiral center, this compound can exist as a pair of enantiomers. Enantiomers are stereoisomers that are mirror images of each other and are non-superimposable. These two enantiomers will have identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they will rotate plane-polarized light in equal but opposite directions. One enantiomer will be dextrorotatory (+), and the other will be levorotatory (-).

The absolute configuration of each enantiomer can be designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. The priority of the groups attached to the chiral C3 carbon is determined by the atomic number of the atom directly attached to the chiral center. The higher the atomic number, the higher the priority.

Priority Assignment for Groups Attached to C3:

-Br (highest atomic number)

-C(=O)CH2Cl (the carbon is attached to an oxygen, another carbon, and a chlorine)

-C(=O)- (the carbon is part of the ketone)

-CH3 (lowest atomic number)

By assigning these priorities, one can determine the (R) and (S) configurations of the two enantiomers. Since there is only one chiral center, there are no diastereomers for this molecule. Diastereomers are stereoisomers that are not mirror images of each other and arise when a molecule has two or more chiral centers.

Asymmetric Synthesis and Chiral Resolution Strategies for this compound

The synthesis of enantiomerically pure this compound is a significant challenge in stereoselective chemistry. Various strategies can be employed to achieve this, broadly categorized as asymmetric synthesis and chiral resolution.

Diastereoselective Approaches Using Chiral Auxiliaries

One common strategy for asymmetric synthesis is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the starting material to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a potential diastereoselective approach could involve the reaction of a prochiral precursor with a chiral auxiliary. For instance, a substrate containing the butanone backbone could be attached to a chiral auxiliary, followed by a diastereoselective bromination at the C3 position. The steric hindrance and electronic properties of the chiral auxiliary would favor the approach of the brominating agent from one face of the molecule over the other, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary would yield the desired enantiomer of this compound.

Table 1: Hypothetical Diastereoselective Bromination using Chiral Auxiliaries

| Chiral Auxiliary | Diastereomeric Ratio (R:S at C3) |

| (R)-2-amino-2-phenylethanol | 85:15 |

| (S)-proline | 92:8 |

| (1R,2S)-Ephedrine | 78:22 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this reaction is not publicly available.

Enantioselective Synthesis via Organocatalysis or Metal-Catalysis

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern asymmetric synthesis. Both organocatalysis and metal-catalysis could potentially be employed for the synthesis of this compound.

An organocatalytic approach might involve the use of a chiral amine or a phosphoric acid catalyst to facilitate the enantioselective bromination of a suitable precursor. The catalyst would form a transient chiral intermediate with the substrate, directing the attack of the brominating agent to one face of the molecule.

Alternatively, a metal-catalyzed approach could utilize a chiral ligand coordinated to a metal center. This chiral metal complex would then catalyze the asymmetric transformation. For example, a chiral Lewis acid complex could activate the substrate towards nucleophilic attack by a bromide source in an enantioselective manner.

Table 2: Potential Catalysts for Enantioselective Synthesis

| Catalyst Type | Chiral Catalyst/Ligand | Potential Enantiomeric Excess (ee) |

| Organocatalysis | Cinchona alkaloid derivative | >90% |

| Metal-Catalysis | Chiral BINAP ligand with a transition metal | >95% |

| Organocatalysis | Chiral phosphoric acid | >88% |

Note: The enantiomeric excess values in this table are illustrative examples of what might be achieved with these types of catalysts in similar reactions.

Chromatographic and Crystallization-Based Resolution Techniques

When a racemic mixture of this compound is synthesized, it can be separated into its individual enantiomers through a process called chiral resolution.

Chromatographic Resolution: This technique involves the use of a chiral stationary phase (CSP) in a chromatography column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to different retention times, allowing for their separation.

Crystallization-Based Resolution: This method often involves the reaction of the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts or derivatives. These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

Table 3: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | Direct separation, applicable to small quantities | Expensive chiral columns, may require method development |

| Diastereomeric Crystallization | Formation and separation of diastereomers with different solubilities | Can be cost-effective for large-scale separations | Requires a suitable resolving agent, may not be applicable to all compounds |

Conformational Analysis and Stereochemical Stability

The three-dimensional arrangement of atoms in this compound is not static. Rotation around the single bonds, particularly the C2-C3 bond, gives rise to various transient stereoisomers known as conformers. The study of these conformers and their relative energies is crucial for understanding the molecule's reactivity and physical properties.

Rotational Barriers and Energy Minima

The rotation about the C2-C3 bond in this compound is not entirely free. It is hindered by a certain energy barrier, known as the rotational barrier. This barrier is a consequence of the torsional strain and steric interactions between the substituents on the C2 and C3 atoms. As the bond rotates, the molecule passes through conformations of varying potential energy. The most stable conformations correspond to energy minima, while the least stable conformations represent energy maxima.

The primary conformations of interest arise from the rotation around the C2-C3 bond, which can be described by the dihedral angle between the C1-C2-C3-Br atoms. The key conformers are the staggered and eclipsed forms. Staggered conformations, where the substituents on the adjacent carbons are maximally separated, are generally more stable (energy minima) than eclipsed conformations, where they are aligned.

Due to the presence of bulky and electronegative halogen atoms (bromine and chlorine) and methyl groups, the relative energies of the staggered conformers will differ. The most stable conformer, the global energy minimum, will be the one that minimizes both steric hindrance and unfavorable electrostatic interactions. In the case of this compound, the staggered conformers would have the bulky bromine, chlorine, and methyl groups positioned to reduce steric clash.

Based on computational models of similar α-dihalogenated ketones, it is anticipated that the gauche conformers, where the two halogen atoms are at a dihedral angle of approximately 60°, and the anti-conformer, where they are at 180°, would represent the energy minima. The eclipsed conformers, where the halogens and other substituents are aligned, would correspond to the energy maxima and thus represent the rotational barriers.

| Conformation | Dihedral Angle (X-C-C-Y) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti-periplanar | ~180° | 0 (Global Minimum) | Halogen atoms are furthest apart, minimizing steric and electrostatic repulsion. |

| Gauche | ~60° | 0.5 - 1.5 | A local energy minimum, potentially stabilized by hyperconjugation. |

| Eclipsed (Halogen-Halogen) | 0° | 4 - 6 | Rotational barrier (energy maximum) due to high steric and electrostatic repulsion. |

| Eclipsed (Halogen-Methyl) | ~120° | 3 - 5 | Rotational barrier (energy maximum) with significant steric strain. |

Note: The data in the table are representative values for a generic α,α'-dihalogenated ketone and are intended to illustrate the concepts of rotational barriers and energy minima. Specific values for this compound would require dedicated computational or experimental studies.

Influence of Halogen Substituents on Conformation

The presence of both bromine and chlorine atoms on adjacent carbons to the carbonyl group significantly influences the conformational preferences and stereochemical stability of this compound. Several factors contribute to this influence:

Steric Effects: Both bromine and chlorine are larger than hydrogen atoms, and the two methyl groups on C3 are also bulky. The steric repulsion between these groups plays a dominant role in determining the most stable conformation. The molecule will preferentially adopt a staggered conformation that maximizes the distance between the largest substituents. Therefore, an anti-periplanar arrangement of the bromine and the chloromethyl group is expected to be highly favored.

Electrostatic Interactions: The carbon-halogen bonds (C-Br and C-Cl) are polar, with the halogen atoms carrying a partial negative charge and the carbon atoms a partial positive charge. The carbonyl group (C=O) is also highly polar. Dipole-dipole interactions between these polar bonds will influence the conformational equilibrium. The preferred conformation will seek to minimize repulsive interactions between like partial charges and maximize attractive interactions between opposite partial charges. In many α-haloketones, a conformation where the halogen is gauche to the oxygen atom is stabilized by favorable electrostatic interactions.

Hyperconjugation: Stereoelectronic effects, such as hyperconjugation, can also play a role in stabilizing certain conformations. This involves the interaction of the electrons in a filled bonding orbital (e.g., a C-C or C-H bond) with an adjacent empty anti-bonding orbital (e.g., the C-Br* or C-Cl* orbital). These interactions are conformation-dependent and can contribute to the preference for gauche or anti arrangements.

Theoretical and Computational Studies of 3 Bromo 1 Chloro 3 Methylbutan 2 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. Methods like Hartree-Fock theory and Density Functional Theory (DFT) are used to solve approximations of the Schrödinger equation, providing detailed information about the electronic environment of 3-Bromo-1-chloro-3-methylbutan-2-one. nih.gov These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be more easily polarized. For this compound, the presence of electronegative halogen atoms and a carbonyl group is expected to significantly influence the energies of these orbitals. DFT calculations would be the typical method to determine these values. up.ac.za

Table 1: Hypothetical Frontier Orbital Energies for this compound (Note: The following data is illustrative of typical values for similar halogenated ketones and is not derived from a specific study on this compound.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.85 | Likely localized near the oxygen and bromine atoms due to lone pairs. |

| LUMO | -1.20 | Expected to be centered on the carbonyl carbon and the C-Br bond (σ* orbital). |

| HOMO-LUMO Gap | 8.65 | Suggests moderate kinetic stability. |

Analysis of the molecular orbitals would likely show that the HOMO has significant contributions from the lone pair orbitals of the oxygen and bromine atoms. The LUMO is expected to be an antibonding orbital (π) associated with the carbonyl group, with a significant contribution from the antibonding σ orbital of the C-Br bond, which is a common feature in α-haloketones. nih.gov

The arrangement of electrons in this compound is highly uneven due to the presence of the electron-withdrawing carbonyl group and the electronegative chlorine and bromine atoms. This creates a specific charge distribution and molecular electrostatic potential (MEP), which are key to understanding its intermolecular interactions and reactive sites.

Quantum chemical calculations can generate MEP maps, which visualize the electrostatic potential on the electron density surface of the molecule. In these maps, regions of negative potential (typically colored red) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP would show a significant negative potential around the carbonyl oxygen atom due to its lone pairs. Positive potentials would be expected around the hydrogen atoms and, notably, the carbonyl carbon and the α-carbon bonded to the bromine atom. This polarization is critical to the reactivity of α-haloketones, making the carbonyl carbon and the α-carbon primary sites for nucleophilic attack. nih.gov

Table 2: Hypothetical Mulliken Atomic Charges for this compound (Note: This data is representative and illustrates expected charge distribution.)

| Atom | Hypothetical Charge (a.u.) | Implication |

| O (Carbonyl) | -0.55 | Strong negative charge; site for electrophilic interaction. |

| C (Carbonyl) | +0.60 | Strong positive charge; primary electrophilic site. |

| C-Br | +0.15 | Positive charge, enhanced by halogens; secondary electrophilic site. |

| Br | -0.10 | Negative charge, but the C-Br bond is polarized towards Br. |

| C-Cl | -0.20 | Negative charge due to the high electronegativity of chlorine. |

| Cl | -0.25 | Strong negative charge. |

This charge distribution highlights the electrophilic nature of the carbon atoms of the C=O and C-Br groups, which is a defining feature of the chemistry of α-haloketones. nih.gov

Computational methods are routinely used to predict spectroscopic data, which can aid in the identification and characterization of new compounds. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei by calculating the magnetic shielding tensors. These predictions are valuable for assigning peaks in experimental spectra. For this compound, the calculations would predict distinct shifts for the methyl groups and the chloromethyl group, influenced by the proximity of the halogens and the carbonyl group.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. nih.gov A prominent feature would be the strong absorption band corresponding to the C=O bond stretching vibration. Its frequency would be shifted higher compared to a simple ketone due to the electron-withdrawing inductive effect of the adjacent halogen atoms. Other predictable vibrations include C-H, C-C, C-Cl, and C-Br stretches.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. Halogenated ketones typically exhibit a weak n → π* transition at a longer wavelength and a more intense π → π* transition at a shorter wavelength, both associated with the carbonyl chromophore.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | δ (C=O) | ~195 ppm |

| ¹³C NMR | δ (C-Br) | ~60 ppm |

| ¹H NMR | δ (CH₂Cl) | ~4.5 ppm |

| IR | ν (C=O Stretch) | ~1735 cm⁻¹ |

| UV-Vis | λmax (n → π*) | ~310 nm |

Reaction Pathway Modeling and Transition State Theory for this compound

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. rsc.org This involves mapping the potential energy surface for a given reaction, identifying intermediates and, most importantly, locating the transition states that connect them.

Reactions involving α-haloketones, such as nucleophilic substitution, can proceed through various intermediates. up.ac.za For this compound, a common reaction would be its interaction with a nucleophile. Computational studies, using high-level ab initio methods or DFT, can be employed to calculate the geometries and energies of potential intermediates. For example, in a reaction with a nucleophile like hydroxide (B78521), one could model the tetrahedral intermediate formed by attack at the carbonyl carbon, as well as intermediates related to substitution at the α-carbon.

These calculations provide insight into the stability of different intermediates, helping to determine the most likely initial steps of a reaction mechanism.

The core of reaction modeling is the identification of transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. According to transition state theory, the height of this barrier—the activation energy (Ea)—determines the rate of the reaction.

For this compound, computational chemists could model the transition states for competing reaction pathways. For instance, a nucleophile could attack the carbonyl carbon (an addition reaction) or the α-carbon bearing the bromine atom (an Sₙ2 substitution). up.ac.za By calculating the activation energies for both pathways, one can predict which reaction is kinetically favored. DFT studies on similar α-haloketones have shown that both pathways can have comparable and low activation energies, indicating that they may compete. up.ac.za

Table 4: Hypothetical Activation Energies for Competing Nucleophilic Attack Pathways (Note: These values are illustrative for a generic α-haloketone reacting with a nucleophile.)

| Reaction Pathway | Description | Hypothetical Activation Energy (kcal/mol) |

| Pathway A | Sₙ2 attack at the α-carbon (C-Br) | 15.5 |

| Pathway B | Nucleophilic addition to the carbonyl carbon | 12.0 |

These computational results are invaluable for interpreting experimental observations and for designing new synthetic routes by predicting how changes in molecular structure will affect reactivity and reaction outcomes. rsc.org

Molecular Dynamics Simulations and Conformational Space Exploration

The conformational landscape of this compound, a complex α,α-dihalogenated ketone, is primarily dictated by the interplay of steric hindrance and electronic interactions involving the carbonyl group and the two different halogen substituents. Molecular dynamics (MD) simulations, coupled with quantum mechanical calculations, provide a powerful theoretical framework for exploring the conformational preferences and dynamic behavior of this molecule.

The central C(2)-C(3) bond, flanked by the carbonyl group and the bulky tertiary carbon bearing both a bromine and a chlorine atom, is the focal point of conformational flexibility. Rotation around this bond gives rise to various staggered and eclipsed conformers, each with a distinct energy profile. Theoretical models suggest that the most stable conformers will seek to minimize the steric repulsion between the large bromine and chlorine atoms, the two methyl groups, and the chloromethyl group.

Computational studies on simpler α-haloketones have established that stereoelectronic effects, such as hyperconjugation between the C-X (halogen) bond and the π* orbital of the carbonyl group, play a crucial role in determining conformational stability. nih.gov For this compound, the orientation of both the C-Br and C-Cl bonds relative to the C=O bond is critical. It is hypothesized that conformers where one of the carbon-halogen bonds is oriented gauche or antiperiplanar to the carbonyl group will be energetically favored.

The dynamic behavior and conformational equilibrium of this compound are expected to be significantly influenced by the solvent environment. Molecular dynamics simulations can model these interactions by explicitly including solvent molecules or by using implicit solvent models.

In polar aprotic solvents, like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), the large dipole moment of the solvent can stabilize conformers with a higher molecular dipole moment. This would likely shift the conformational equilibrium towards structures where the C=O, C-Br, and C-Cl bond dipoles are more aligned.

In polar protic solvents, such as water or ethanol, the potential for hydrogen bonding between the solvent's hydroxyl group and the lone pairs of the carbonyl oxygen adds another layer of complexity. These interactions can further stabilize specific conformers and influence the rotational energy barriers around the C(2)-C(3) bond.

A hypothetical representation of the solvent-dependent conformational equilibrium is presented in the table below, based on theoretical calculations for similar α-haloketones. nih.gov

| Solvent (Dielectric Constant, ε) | Dominant Conformer (Predicted Dihedral Angle O=C-C-Br) | Population (%) |

| Gas Phase (ε=1) | Anti-periplanar (~160°) | 75 |

| Hexane (ε=1.9) | Anti-periplanar (~165°) | 70 |

| Acetone (ε=20.7) | Gauche (~100°) | 55 |

| Water (ε=80.1) | Gauche (~95°) | 65 |

This interactive table is based on theoretical predictions for analogous compounds and illustrates the potential solvent effect on the conformational equilibrium of this compound.

The presence of multiple functional groups in this compound makes it a molecule with diverse, albeit general, ligand binding and interaction potentials. The carbonyl oxygen, with its lone pairs of electrons, can act as a hydrogen bond acceptor. The bromine and chlorine atoms, due to the phenomenon of halogen bonding, can act as electrophilic regions (σ-holes) and interact favorably with nucleophilic sites on other molecules, such as lone pairs on nitrogen or oxygen atoms. researchgate.netnih.gov

Computational models can be used to map the electrostatic potential surface of the molecule, identifying regions of positive and negative charge that are prone to intermolecular interactions. The tertiary carbon atom, substituted with two electron-withdrawing halogens, and the α-carbon to the carbonyl group are expected to be electron-deficient and thus susceptible to nucleophilic attack.

The interaction potential of this compound with a generic binding partner can be dissected into several key contributions:

Electrostatic Interactions: Resulting from the permanent dipole moments of the interacting molecules.

Van der Waals Interactions: Including dispersion forces and short-range repulsion.

Hydrogen Bonding: Primarily involving the carbonyl oxygen as an acceptor.

Halogen Bonding: Involving the chlorine and bromine atoms as donors. nih.govresearchgate.net

The relative strength and importance of these interactions will depend on the nature of the binding partner.

Structure-Reactivity Correlations Derived from Computational Data

Computational chemistry provides a powerful toolkit for elucidating the relationship between the molecular structure of this compound and its chemical reactivity. By calculating a range of quantum chemical descriptors, it is possible to build quantitative structure-activity relationship (QSAR) models.

Key computational descriptors that are likely to correlate with the reactivity of this compound include:

Frontier Molecular Orbital Energies (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates its ability to accept electrons. A low LUMO energy would suggest a high susceptibility to nucleophilic attack at the carbonyl carbon or the α-carbon.

Partial Atomic Charges: The distribution of electron density across the molecule, quantified by partial atomic charges, can pinpoint electrophilic and nucleophilic centers. For instance, a large positive charge on the carbonyl carbon would correlate with its reactivity towards nucleophiles.

Bond Lengths and Bond Dissociation Energies: The lengths of the C-Br and C-Cl bonds, and their respective dissociation energies, can provide insights into the leaving group ability of the halogens in nucleophilic substitution reactions.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.

A hypothetical table of computed descriptors and their correlation with a generic reactivity parameter (e.g., reaction rate with a model nucleophile) is shown below.

| Descriptor | Calculated Value (Arbitrary Units) | Correlation with Reactivity |

| LUMO Energy | -2.5 eV | Positive |

| Partial Charge on Carbonyl Carbon | +0.45 e | Positive |

| C-Br Bond Length | 1.98 Å | Negative |

| C-Cl Bond Length | 1.80 Å | Negative |

This interactive table presents a theoretical correlation between computed molecular properties and chemical reactivity, based on established principles of physical organic chemistry.

Exploration of 3 Bromo 1 Chloro 3 Methylbutan 2 One As a Versatile Synthetic Intermediate

Synthesis of Novel Derivatives and Analogues of 3-Bromo-1-chloro-3-methylbutan-2-one

This compound is a bifunctional compound featuring two distinct electrophilic centers: the carbonyl carbon and the two carbons bearing halogen atoms. mdpi.com This inherent reactivity makes it a valuable starting material for the synthesis of a diverse array of novel derivatives and analogues through various chemical transformations. The presence of two different halogens, bromine and chlorine, on separate alpha-carbons, offers opportunities for selective and sequential reactions.

Functional Group Interconversions and Transformations

The chemical versatility of this compound allows for numerous functional group interconversions. The carbonyl group can undergo typical reactions such as reduction, while the halogen atoms are susceptible to nucleophilic substitution. nih.govwikipedia.org

Key transformations include:

Nucleophilic Substitution: The carbon-halogen bonds are polarized due to the electron-withdrawing effect of the adjacent carbonyl group, making the α-carbons susceptible to nucleophilic attack. nih.gov Generally, the carbon-bromine bond is more reactive towards nucleophiles than the carbon-chlorine bond, allowing for potential selective substitution. Reactions with various nucleophiles such as amines, thiols, and cyanides can lead to the displacement of one or both halogen atoms, introducing new functional groups. byjus.com

Reduction of the Carbonyl Group: The ketone functionality can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This would yield the corresponding halohydrin, 3-bromo-1-chloro-3-methylbutan-2-ol, a versatile intermediate for further synthesis, such as the formation of epoxides. wikipedia.org

Reductive Dehalogenation: The halogen atoms can be removed through reductive dehalogenation processes, potentially yielding 3-chloro-3-methylbutan-2-one or 3-methylbutan-2-one, depending on the reaction conditions and the reducing agent employed. wikipedia.org

The table below summarizes some potential transformations of this compound.

| Reagent(s) |

Strategic Modification of the Carbonyl and Halogenated Moieties

Strategic modification of the distinct reactive sites within this compound allows for the controlled synthesis of complex molecules. The differential reactivity of the C-Br and C-Cl bonds is a key aspect of this strategic approach.

One of the most significant reactions for α-haloketones is the Favorskii rearrangement . nih.gov In the presence of a base, an acidic α-proton is abstracted, leading to the formation of an enolate. Subsequent intramolecular nucleophilic attack displaces the halide, forming a cyclopropanone (B1606653) intermediate which can then be opened by a nucleophile (like the alkoxide base) to yield a rearranged carboxylic acid derivative (e.g., an ester). Given that this compound has protons on the carbon bearing the chlorine, it could potentially undergo this rearrangement.

Furthermore, the carbonyl group can be temporarily protected, for instance as an imine, to allow for selective chemistry at the halogenated centers without interference from carbonyl reactions. wikipedia.org Subsequent hydrolysis can then restore the ketone functionality. This masking strategy enables a broader range of synthetic transformations to be performed on the molecule.

Building Block for Complex Organic Scaffolds

The dual electrophilicity of α-haloketones makes them exceptionally useful building blocks for constructing more elaborate molecular architectures, particularly heterocyclic systems. mdpi.comresearchgate.net

Precursor for Heterocyclic Compounds

This compound is a prime candidate for synthesizing a variety of heterocyclic compounds. By reacting with binucleophilic reagents, it can participate in condensation reactions that lead to the formation of five- or six-membered rings, which are common motifs in pharmacologically active compounds. nih.govresearchgate.net

Examples of potential heterocyclic syntheses include:

Thiazole Synthesis (Hantzsch Synthesis): Reaction with a thioamide (like thiourea) would likely proceed via initial nucleophilic attack by the sulfur on the more reactive brominated carbon, followed by intramolecular condensation between the nitrogen and the carbonyl carbon to form a 2-aminothiazole (B372263) derivative.

Imidazole Synthesis: Condensation with an amidine or ammonia (B1221849) and an aldehyde could lead to the formation of substituted imidazoles.

Benzofuran (B130515) Synthesis: The compound could be used to alkylate the oxygen of a salicylaldehyde (B1680747) or a related phenol, followed by an intramolecular cyclization to form a benzofuran ring. nih.gov

The table below illustrates potential heterocyclic systems that could be derived from this compound.

| Reactant |

Role in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.org The reactive nature of this compound makes it a suitable candidate for inclusion in MCRs.

For example, it could participate in a three-component reaction with an amine and a cyanide source (e.g., KCN) in a variation of the Strecker synthesis, or in isocyanide-based MCRs like the Ugi or Passerini reactions, which often involve a carbonyl component. organic-chemistry.org Its ability to act as a bifunctional electrophile could lead to the rapid assembly of complex, polyfunctionalized acyclic and heterocyclic structures.

Potential Applications in Fine Chemicals and Specialty Materials

While specific applications for this compound are not extensively documented, the derivatives accessible from this intermediate have potential uses in various fields. Butanone and its derivatives are widely used as solvents and as intermediates in the synthesis of perfumes, antioxidants, and catalysts. douwin-chem.comchemcess.com

The complex halogenated and functionalized molecules that can be synthesized from this starting material are valuable in several areas:

Pharmaceutical and Agrochemical Intermediates: Many biologically active compounds contain heterocyclic cores or specific functional group arrays that could be constructed using this building block. mdpi.comresearchgate.net The synthesis of novel substituted thiazoles, imidazoles, or other scaffolds is a common strategy in drug discovery.

Specialty Polymers and Materials: Halogenated organic compounds can serve as monomers or cross-linking agents in polymer synthesis. Derivatives of this compound could be incorporated into polymer backbones to modify properties such as flame resistance, thermal stability, or chemical reactivity. For instance, novel substituted phenylcyanoacrylates have been copolymerized with styrene (B11656) to create new materials. researchgate.netchemrxiv.org

Fine Chemicals: The compound serves as a versatile platform for producing complex organic molecules used as flavorings, fragrances, or in the electronics industry. douwin-chem.com

The synthetic utility of this compound positions it as a valuable, albeit specialized, intermediate for accessing a wide range of complex chemical structures for research and industrial applications.

Advanced Material Precursors

The bifunctional nature of this compound makes it an intriguing candidate for the synthesis of advanced polymeric materials. The two halogen atoms can serve as initiation sites for various polymerization techniques or as reactive handles for crosslinking polymer chains, thereby imparting unique properties to the resulting materials.

The differential reactivity of the carbon-bromine and carbon-chlorine bonds is a key feature that can be exploited in a stepwise fashion. Generally, the C-Br bond is more labile than the C-Cl bond, allowing for selective initiation or substitution at the tertiary carbon center. rsc.org This characteristic would enable the use of this compound as a bifunctional initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). For instance, the tertiary bromine could initiate the polymerization of a first monomer, leading to a polymer chain with a terminal α-chloro ketone functionality. This remaining chloro group can then be used to initiate the polymerization of a second monomer, resulting in the formation of block copolymers with well-defined architectures. rsc.orgmdpi.com

Furthermore, this compound can be envisioned as a potent crosslinking agent. mdpi.com Crosslinking is a crucial process for enhancing the mechanical strength, thermal stability, and chemical resistance of polymers. By incorporating this molecule into a polymer backbone, the two halogen atoms provide anchor points for creating a three-dimensional network. The reaction with nucleophilic sites on adjacent polymer chains would lead to a covalently linked structure. The sterically hindered environment around the tertiary bromine atom and the primary nature of the chlorine atom could influence the kinetics and efficiency of the crosslinking process, potentially allowing for controlled network formation.

Table 1: Potential Polymer Architectures Derived from this compound

| Polymer Architecture | Synthetic Strategy | Potential Properties |

| Block Copolymers | Sequential ATRP initiated first at the C-Br bond, followed by initiation at the C-Cl bond. | Tailorable microphase separation, tunable mechanical and thermal properties. |

| Crosslinked Networks | Incorporation into a polymer backbone followed by reaction of the halo-functional groups with nucleophiles on adjacent chains. | Enhanced mechanical strength, improved thermal stability, and solvent resistance. |

| Graft Copolymers | Attachment to a polymer backbone via one of the halogen atoms, followed by polymerization from the remaining halogen site. | Modified surface properties, improved compatibility of polymer blends. |

Chemical Probes and Reagents

The electrophilic nature of the carbon atoms attached to the halogens makes α-haloketones excellent candidates for the design of chemical probes and reagents, particularly for studying biological systems. nih.govfrontiersin.orgrsc.org this compound, with its dual reactive centers, offers intriguing possibilities for the development of sophisticated molecular tools.

One of the most significant applications of α-haloketones in chemical biology is in the design of activity-based probes (ABPs). nih.govfrontiersin.orgresearchgate.net ABPs are small molecules that covalently bind to the active site of specific enzymes, allowing for their detection and characterization. The α-haloketone moiety acts as a "warhead" that reacts with nucleophilic residues in the enzyme's active site, leading to irreversible inhibition. frontiersin.org The differential reactivity of the C-Br and C-Cl bonds in this compound could be harnessed to create probes with unique functionalities. For example, a probe could be designed where the more reactive tertiary C-Br bond targets a primary nucleophile in an enzyme's active site, while the less reactive C-Cl bond remains available for subsequent "click" chemistry to attach a reporter tag, such as a fluorophore or biotin. This would allow for a two-step labeling and detection strategy.

The steric hindrance around the tertiary bromine, due to the two adjacent methyl groups, could also play a role in the selectivity of such probes. rsc.orgrsc.org This steric bulk might favor interactions with more accessible nucleophilic residues or influence the orientation of the probe within the active site.

Furthermore, the ability of α-haloketones to participate in the synthesis of a wide variety of heterocyclic compounds is well-documented. mdpi.comnih.govresearchgate.netresearchgate.net Heterocycles are prevalent scaffolds in pharmaceuticals and biologically active compounds. By acting as a dielectrophile, this compound could react with binucleophiles to form complex, sterically hindered heterocyclic systems that may possess novel biological activities. rsc.org

Table 2: Potential Applications of this compound in Chemical Biology

| Application | Design Principle | Potential Outcome |

| Activity-Based Probes | The α-haloketone moieties act as electrophilic "warheads" for covalent modification of enzyme active sites. frontiersin.org | Irreversible labeling and inhibition of target enzymes for proteomic studies. |

| Bifunctional Labeling Reagents | Sequential reaction first at the more reactive C-Br bond, followed by a second reaction at the C-Cl bond. | Stepwise introduction of different functionalities, such as a targeting moiety and a reporter tag. |

| Synthesis of Novel Heterocycles | Reaction with various binucleophiles to form complex, sterically hindered ring systems. | Discovery of new compounds with potential therapeutic applications. |

Future Research Directions and Unresolved Challenges in 3 Bromo 1 Chloro 3 Methylbutan 2 One Chemistry

Development of Innovative and Sustainable Synthetic Routes

A primary challenge in the chemistry of 3-Bromo-1-chloro-3-methylbutan-2-one is the development of efficient and environmentally benign methods for its synthesis. Traditional routes to α-haloketones often rely on harsh reagents and can suffer from poor selectivity, leading to mixtures of products and significant waste.

Future research will likely focus on innovative synthetic strategies that prioritize sustainability. This includes the exploration of catalytic methods that minimize waste and maximize atom economy. For instance, developing chemo- and regioselective halogenation techniques using milder reagents would be a significant advancement. Another promising avenue is the investigation of biocatalytic or enzymatic approaches, which could offer high selectivity under environmentally friendly conditions. The development of synthetic pathways from renewable feedstocks would also represent a major step towards a greener synthesis of this and related compounds.

| Synthetic Strategy | Potential Reagents | Hypothetical Advantages | Associated Challenges |

|---|---|---|---|

| Conventional Halogenation | N-Bromosuccinimide (NBS), SO₂Cl₂ | Established methodology | Harsh conditions, potential for multiple halogenations, stoichiometric waste |

| Photoredox Catalysis | Visible light, photocatalyst, halide source | Mild reaction conditions, high selectivity | Catalyst cost and stability, optimization of light source |

| Enzymatic Halogenation | Halogenase enzymes, halide salts | Exceptional selectivity, aqueous media | Enzyme availability and stability, substrate scope limitations |

Discovery of Unprecedented Reactivity and Transformation Pathways

The unique arrangement of functional groups in this compound—a tertiary bromo-substituent, a primary chloro-substituent, and a ketone—creates a landscape of competitive reactivity that is largely unexplored. The steric hindrance around the tertiary carbon and the electronic effects of the adjacent carbonyl group could lead to unprecedented chemical transformations.

Future investigations should aim to systematically map the reactivity of this compound with a diverse range of reagents. For example, its behavior under various nucleophilic, electrophilic, and radical conditions is unknown. There is significant potential for discovering novel rearrangement reactions, such as quasi-Favorskii or other skeletal reorganizations, driven by the release of steric strain. The interaction between the different halogen atoms and the carbonyl group could also be exploited to design novel cyclization or fragmentation reactions, leading to complex molecular scaffolds that are otherwise difficult to access.

Advancement of Computational Methodologies for Predictive Modeling

The complex interplay of steric and electronic effects in this compound makes it an ideal candidate for theoretical and computational studies. Accurately predicting its reactivity and the outcome of its transformations presents a significant challenge for current computational models.

Advancements in computational chemistry, particularly in Density Functional Theory (DFT) and ab-initio methods, will be crucial for building predictive models of this system. Future research should focus on developing tailored computational approaches to accurately model the transition states and reaction pathways for this molecule. Such models could predict the chemoselectivity of reactions, elucidate the mechanisms of novel transformations, and guide the rational design of experiments. A synergistic approach combining theoretical predictions with experimental validation will be key to unlocking the full potential of this compound.

| Computational Method | Parameter to be Modeled | Potential Insight | Experimental Correlation (Future Goal) |

|---|---|---|---|

| DFT (B3LYP/6-311+G**) | Transition State Energy | Predicting reaction kinetics and rate-determining steps | Kinetic studies via spectroscopy |

| Ab-initio (MP2, CCSD(T)) | Reaction Enthalpy (ΔH) | Determining thermodynamic favorability of products | Calorimetry measurements |

| Molecular Dynamics | Solvent Effects | Understanding the role of the solvent in reaction selectivity | Product ratio analysis in different solvents |

Exploration of Chemo- and Regioselective Transformations

A major unresolved challenge is achieving selective transformations at one of the reactive sites in the presence of the others. The molecule contains three distinct electrophilic centers: the carbonyl carbon, the primary carbon attached to chlorine, and the tertiary carbon attached to bromine. Developing methods to target one of these sites with high fidelity is a non-trivial task.

Future research must focus on the rational design of reagents and catalysts that can differentiate between these positions. This could involve tuning the hard/soft acid/base properties of nucleophiles to selectively react with either the C-Cl or C-Br bond. For instance, a soft nucleophile might preferentially attack the carbon bearing the more polarizable bromine atom, while a harder nucleophile might favor reaction at the carbonyl group. Furthermore, the use of sterically demanding reagents could provide a handle for achieving regioselectivity based on the different steric environments of the reactive sites.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and manipulation of polyhalogenated ketones can sometimes involve exothermic reactions or unstable intermediates, which can be challenging to manage in traditional batch reactors. The integration of this chemistry into modern synthesis technologies offers a promising solution.

Future efforts should explore the use of continuous flow chemistry for the synthesis and transformation of this compound. Microreactors provide superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, higher selectivity, and enhanced safety. Additionally, automated synthesis platforms could be employed for high-throughput screening of reaction conditions. This would allow for the rapid optimization of transformations and the efficient exploration of the compound's reactivity with a large library of reagents, accelerating the discovery of its synthetic utility.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 3-Bromo-1-chloro-3-methylbutan-2-one to minimize halogen-exchange byproducts?

- Methodology : Use controlled stoichiometry and low-temperature conditions (0–5°C) during halogenation to suppress side reactions. Monitor intermediates via thin-layer chromatography (TLC) and adjust reaction times based on the disappearance of starting materials. For bromination, consider using N-bromosuccinimide (NBS) in dichloromethane to enhance regioselectivity .

Q. What spectroscopic techniques are most reliable for characterizing the purity and structure of this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the positions of bromine and chlorine substituents. The ketone carbonyl signal (~200–220 ppm in -NMR) should show minimal splitting if pure.

- IR : Validate the ketone group via a strong absorption band at ~1700–1750 cm.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can distinguish isotopic patterns for Br/Cl (e.g., M+2 peaks). Cross-reference with crystallographic data from SHELX-refined structures if single crystals are obtainable .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Use fume hoods and nitrile gloves due to its volatility and potential respiratory irritation. Store in amber glass bottles at 2–8°C to prevent photodegradation. Neutralize waste with sodium bicarbonate before disposal, as halogenated ketones may release toxic gases (e.g., HBr, HCl) under acidic conditions .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Optimize molecular geometries using hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set. Calculate Fukui indices to identify electrophilic centers. Compare activation energies for bromine vs. chlorine substitution pathways. Validate predictions experimentally via kinetic studies under varying solvents (e.g., DMSO vs. THF) .

Q. What strategies resolve contradictions between crystallographic data and computational models for this compound?

- Methodology :

Refine X-ray diffraction data using SHELXL to account for disorder in halogen positions.

Cross-validate bond lengths/angles with DFT-optimized structures. Discrepancies >0.05 Å may indicate crystal packing effects.

Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., halogen bonding) influencing solid-state conformations .

Q. How does steric hindrance from the 3-methyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Perform Suzuki-Miyaura coupling trials with arylboronic acids, varying catalysts (Pd(PPh) vs. PdCl(dppf)). Monitor reaction progress via GC-MS. Compare yields with analogous non-methylated bromochloro ketones. Steric maps derived from molecular dynamics simulations can quantify accessibility of the halogenated site .

Q. What role does this compound play in antimicrobial activity studies, and how can its bioactivity be quantified?

- Methodology : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Use broth microdilution with concentrations ranging from 0.5–128 µg/mL. Compare with control compounds lacking the methyl group to isolate steric/electronic effects on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.